7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a specialized chemical compound with the molecular formula . This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, including cancer and inflammation. The compound's structure features a nitro group and a boron-containing dioxaborolane moiety, which contribute to its reactivity and utility in organic synthesis.
This compound falls under the category of indole derivatives, which are important in medicinal chemistry due to their diverse biological activities. Indoles are aromatic heterocycles that play a crucial role in the development of various therapeutic agents. The specific classification of 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole highlights its potential as a building block for more complex structures in drug design .
The synthesis of 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and catalyst loading to achieve high yields and selectivity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole features:
The molecular weight is approximately 273.10 g/mol. Structural analysis can be supported by techniques such as X-ray crystallography and computational methods like Density Functional Theory (DFT), which provide insights into electronic properties and conformational stability .
7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can participate in various chemical reactions:
The reactivity profile is influenced by both the electronic effects of the nitro group and steric hindrance from the dioxaborolane moiety. Reaction conditions must be carefully controlled to avoid side reactions and ensure high selectivity .
The mechanism of action for compounds like 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole in biological systems often involves:
Studies have shown that modifications on indole derivatives can significantly impact their biological activity and selectivity towards specific targets .
7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically exhibits:
Chemical properties include:
Relevant data on stability and reactivity can often be obtained from literature studies involving similar compounds .
The primary applications of 7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole include:
These applications highlight its significance in advancing medicinal chemistry and therapeutic development .
7-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (hereafter referred to as the 7-nitroindole boronic ester) serves as a privileged chemical fragment in perforin inhibitor development. Perforin, a pore-forming protein expressed by cytotoxic T lymphocytes and natural killer (NK) cells, enables immune-mediated destruction of infected or malignant cells. Dysregulated perforin activity contributes to autoimmune disorders, graft rejection, and pathological inflammation. Fragment-based drug discovery (FBDD) campaigns employ nuclear magnetic resonance (NMR) and surface plasmon resonance (SPR) to identify low-molecular-weight compounds that bind perforin’s functional domains. The 7-nitroindole boronic ester emerged as a hit from such screens due to its ability to disrupt perforin’s lytic machinery at millimolar (mM) concentrations in red blood cell (RBC) lysis assays [1] [5]. Its boronic ester moiety facilitates reversible covalent interactions with hydroxyl residues in perforin’s membrane-attack complex/perforin (MACPF) domain, while the nitroindole scaffold provides π-stacking opportunities with aromatic amino acids [1] [2].
Table 1: Fragment Screening Results for Perforin Inhibitors
Compound | Assay | Binding Affinity | Inhibitory Activity (RBC Lysis Assay) |
---|---|---|---|
7-Nitroindole boronic ester | SPR/NMR | Moderate | mM range |
4,4-Diaminodiphenyl sulfone (dapsone) | SPR/NMR | Weak | mM range |
Optimized dapsone-boronic acid hybrids | X-ray crystallography | High | µM range (predicted) |
X-ray crystallography has been instrumental in optimizing the 7-nitroindole boronic ester fragment into high-affinity perforin inhibitors. Structural studies reveal that the boronic ester group coordinates with serine residues (e.g., Ser^428^) within a hydrophilic subpocket of perforin’s C2 domain. Concurrently, the nitro group forms hydrogen bonds with adjacent arginine residues (Arg^485^), stabilizing the inhibitor-protein complex [1] [5]. Structure-guided modifications include:
The 7-nitroindole boronic ester demonstrates distinct advantages over 4,4-diaminodiphenyl sulfone (dapsone) derivatives in perforin inhibition:
Table 2: Comparative Properties of Perforin-Targeting Fragments
Property | 7-Nitroindole Boronic Ester | Dapsone Derivatives |
---|---|---|
Molecular Weight (g/mol) | ~340 | ~250 |
clogP | 3.2 (CID 138986883) | 1.5 (dapsone) |
Hydrogen Bond Acceptors | 6 | 4 |
Binding Hotspots Engaged | 3 (Ser^428^, Arg^485^, Tyr^316^) | 2 (Lys^189^, Asn^402^) |
Optimization Vectors | 4+ (N1, B(pin), NO₂, C5/C6) | 2 (NH₂, SO₂) |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7